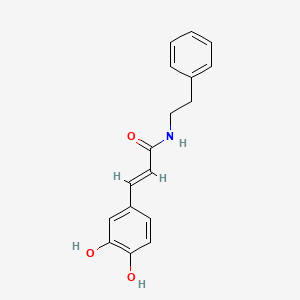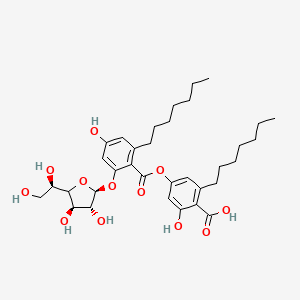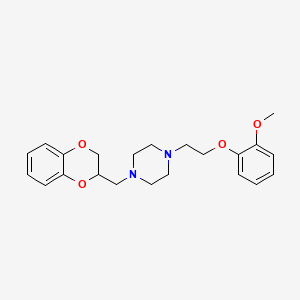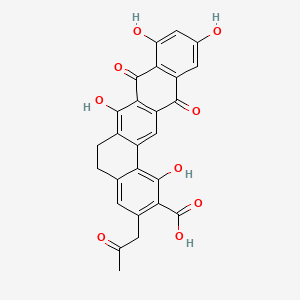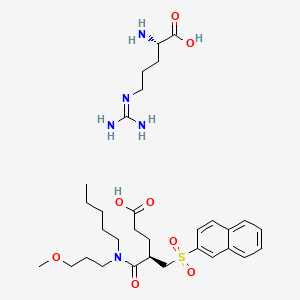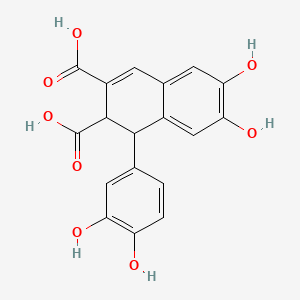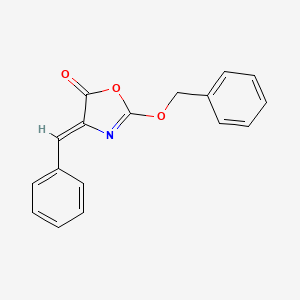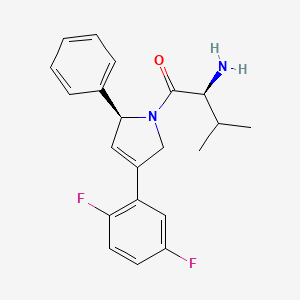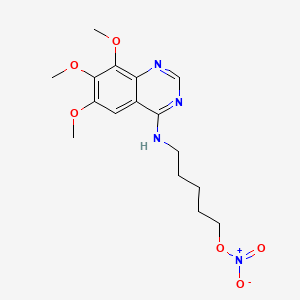
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
描述
L-694,247 是一种对 5-羟色胺受体亚型 5-羟色胺 1D 的强效且选择性激动剂。 它对 5-羟色胺 1B 受体的亲和力高 10 倍,对 5-羟色胺 1A 受体的亲和力高 25 倍
作用机制
L-694,247 通过选择性结合 5-羟色胺 1D 受体发挥作用,该受体是 5-羟色胺受体的亚型。 这种结合会抑制腺苷酸环化酶的活性,导致环腺苷酸水平下降 。该化合物还会抑制神经元中 5-羟色胺的释放,进一步调节 5-羟色胺能信号通路。 这些作用导致各种生理效应,包括抑制水摄入量和潜在调节情绪和行为 .
生化分析
Biochemical Properties
L-694,247 interacts with the 5-HT1D receptors, showing a high affinity for these receptors . It selectively inhibits adenylyl cyclase activity induced by forskolin in guinea pig substantia nigra homogenates . This interaction with the 5-HT1D receptors and the subsequent inhibition of adenylyl cyclase activity is a key aspect of its biochemical role .
Cellular Effects
In cellular processes, L-694,247 has been shown to inhibit water intake when injected intraventricularly in dehydrated rats . This suggests that it can influence cell function by modulating the activity of 5-HT1D receptors .
Molecular Mechanism
The molecular mechanism of action of L-694,247 involves its binding to the 5-HT1D receptors, leading to the inhibition of adenylyl cyclase activity . This results in a decrease in the levels of cyclic AMP, a key second messenger involved in many cellular processes .
Dosage Effects in Animal Models
The effects of L-694,247 in animal models are dose-dependent. At lower doses, it has been shown to inhibit water intake in dehydrated rats
准备方法
L-694,247 的合成涉及几个步骤,从制备中间体开始。关键合成路线包括形成 1,2,4-恶二唑环,随后连接吲哚和苯基。 反应条件通常涉及使用 4-甲基磺酰胺苄基、1,2,4-恶二唑-5-基和 1H-吲哚-3-基等试剂 。L-694,247 的工业生产方法没有得到广泛的记录,但该化合物在受控实验室条件下合成,以确保高纯度和高产率。
化学反应分析
L-694,247 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
L-694,247 在科学研究中有多种应用,特别是在神经科学和药理学领域。 它用于研究 5-羟色胺受体的生理作用,特别是 5-羟色胺 1D 受体 。 该化合物经证明在脑室内注射后可以抑制脱水大鼠的水摄入量,突出了其在研究口渴和水合机制方面的潜在用途 。此外,L-694,247 用于研究探索 5-羟色胺受体激动剂对各种生理和行为过程的影响。
相似化合物的比较
L-694,247 与其他 5-羟色胺受体激动剂(如舒马曲坦)进行比较。 虽然这两种化合物都是 5-羟色胺 1D 受体的有效激动剂,但与舒马曲坦相比,L-694,247 对该受体的亲和力和选择性更高 。其他类似化合物包括:
舒马曲坦: 一种用于治疗偏头痛的知名 5-羟色胺 1D 受体激动剂。
佐米曲坦: 另一种用于治疗偏头痛的具有类似作用的 5-羟色胺受体激动剂。
瑞扎曲坦: 一种用于治疗急性偏头痛发作的选择性 5-羟色胺受体激动剂.
L-694,247 的独特之处在于其对 5-羟色胺 1D 受体的更高效力和选择性,使其成为 5-羟色胺受体药理学研究的宝贵工具。
属性
IUPAC Name |
N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMQLISPYELRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160175 | |
| Record name | L 694247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137403-12-4 | |
| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 694247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 694247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-694,247 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-694,247 acts as a potent agonist at both 5-HT1B and 5-HT1D receptors [, , ]. These receptors are G protein-coupled receptors primarily coupled to Gi/o proteins. Upon activation by L-694,247, downstream effects include inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels [, , ]. This reduction in cAMP can then influence various cellular processes, such as neurotransmitter release and ion channel activity [, , , , ].
A: Research using chimeric 5-HT1B/1D receptors identified a region encompassing the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor as being crucial for the selective binding of ketanserin, a known 5-HT1D antagonist [, ]. Although this research focused on antagonists, it highlights the importance of these specific receptor domains in ligand recognition and selectivity. Further studies are needed to determine if similar structural elements contribute to the selectivity of L-694,247.
A: Yes, a naturally occurring variant of the human 5-HT1B receptor where phenylalanine at position 124 is substituted by cysteine (Phe-124-Cys) has been shown to display increased affinity for L-694,247 compared to the wild-type receptor []. This variant also exhibited altered binding profiles for other agonists and antagonists, suggesting that this polymorphism may have functional consequences for drug response and side effect profiles.
ANone: Several in vitro assays have been employed to investigate the activity of L-694,247. These include:
- [35S]GTPγS binding assays: This assay measures the activation of G proteins, specifically Gi/o proteins, which are known to couple to 5-HT1B and 5-HT1D receptors []. L-694,247 has been shown to stimulate [35S]GTPγS binding in a concentration-dependent manner in membranes prepared from rat striatum, indicating activation of G proteins [].
- Inhibition of forskolin-stimulated cAMP accumulation: This assay assesses the inhibition of adenylyl cyclase activity, a downstream consequence of 5-HT1 receptor activation. L-694,247 potently inhibits forskolin-stimulated cAMP accumulation in various cell lines and tissues expressing 5-HT1B and/or 5-HT1D receptors [, , ].
- Inhibition of K+-evoked [3H]-5-HT release: This assay investigates the ability of L-694,247 to inhibit neurotransmitter release, a well-established effect of presynaptic 5-HT1 receptor activation. L-694,247 effectively inhibits K+-evoked [3H]-5-HT release from guinea pig frontal cortex slices, suggesting a role in modulating serotonin release [].
ANone: L-694,247 has been investigated in various animal models to elucidate its physiological and pharmacological effects. Some examples include:
- Rat model of diabetes: This model has been employed to study the impact of diabetes on cardiovascular function and the potential role of 5-HT receptors [, , , ]. L-694,247 has been shown to modulate blood pressure and heart rate in diabetic rats, highlighting the involvement of 5-HT1D receptors in cardiovascular regulation in the context of diabetes [, ].
- Rat model of mesenteric vasoconstriction: This model is used to examine the effects of compounds on blood flow and vascular tone in the mesentery []. Studies utilizing this model revealed that L-694,247 exerts a sympatho-inhibitory effect in the mesenteric vascular bed, suggesting a potential role in regulating blood pressure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)
![[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673840.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)
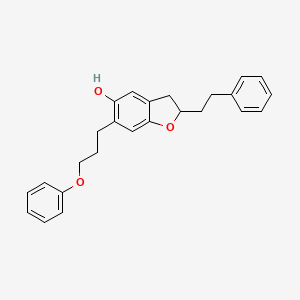
![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde](/img/structure/B1673844.png)
